molecular formula C17H14N4OS2 B2967414 1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea CAS No. 1334375-88-0

1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea

Cat. No.: B2967414
CAS No.: 1334375-88-0
M. Wt: 354.45
InChI Key: DNWRHBKUYXXAOT-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea is a complex organic compound that belongs to the class of urea derivatives

Preparation Methods

The synthesis of 1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazolo[4,5-g][1,3]benzothiazole core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thiazolo[4,5-g][1,3]benzothiazole structure.

    Introduction of the urea moiety: The urea group is introduced through a reaction between an isocyanate and an amine derivative of the thiazolo[4,5-g][1,3]benzothiazole core.

    Substitution reactions: The final step involves the substitution of the phenyl group with a 2-methylphenyl group under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(2-Methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits potential biological activities, making it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biological assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea can be compared with other similar compounds, such as:

    1-(2-methylphenyl)-3-(benzothiazol-2-yl)urea: Lacks the thiazolo[4,5-g] moiety, resulting in different chemical and biological properties.

    1-(2-methylphenyl)-3-(thiazol-2-yl)urea: Contains a simpler thiazole ring, leading to variations in reactivity and applications.

    1-(2-methylphenyl)-3-(benzothiazol-2-yl)thiourea:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-9-5-3-4-6-11(9)19-16(22)21-17-20-13-8-7-12-14(15(13)24-17)23-10(2)18-12/h3-8H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWRHBKUYXXAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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